

# Application of Celestolide in Environmental Risk Assessment Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127

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## Introduction

**Celestolide** (4-acetyl-6-tert-butyl-1,1-dimethylindane, CAS 13171-00-1) is a synthetic polycyclic musk fragrance widely used in a variety of personal care products, cosmetics, and household cleaners. Due to its widespread use and subsequent release into the environment through wastewater, **Celestolide** has become a substance of interest in environmental risk assessment. Its chemical properties, including high lipophilicity (log Kow of 5.7) and resistance to degradation, indicate a potential for persistence and bioaccumulation in aquatic ecosystems. [1] This document provides a summary of key environmental data and detailed protocols for the assessment of **Celestolide** in environmental matrices.

## Data Presentation

### Physicochemical Properties of Celestolide

Property	Value	Reference
CAS Number	13171-00-1	<a href="#">[2]</a>
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O	<a href="#">[2]</a>
Molecular Weight	244.37 g/mol	<a href="#">[2]</a>
Appearance	Almost white crystalline solid	<a href="#">[1]</a>
Odor	Sweet, musky	<a href="#">[1]</a>
Melting Point	78 °C	<a href="#">[1]</a>
Boiling Point	304 °C	<a href="#">[1]</a>
Vapor Pressure	0.05 Pa at 21 °C	<a href="#">[1]</a>
Water Solubility	Insoluble	<a href="#">[1]</a>
log Kow	5.7	<a href="#">[1]</a>

## Ecotoxicological Data for Celestolide

Organism	Test Type	Endpoint	Value (mg/L)	Reference
Nitocra spinipes (Copepod)	Acute	96h LC50	>2	Breitholtz et al., 2003 (as cited in ECOTOX)
Daphnia magna (Water flea)	Acute	48h EC50	0.48	[3]
Pseudokirchnerie lla subcapitata (Green algae)	Chronic	72h ErC50	>0.24	[3]
Nitocra spinipes (Copepod)	Chronic	7-8d NOEC	0.03	OSPAR Commission, 2000
Daphnia magna (Water flea)	Chronic	21d EC50 (Reproduction)	0.096	[3]
Micropterus dolomieu (Smallmouth bass)	Chronic	70d NOEC	>23.8	[3]

## Bioaccumulation Data for Celestolide

Organism	BCF Value (L/kg)	Method	Reference
Fish	~700 (estimated)	QSAR	ECHA
Fish	1585	Experimental	CIT (1992)

## Experimental Protocols

### Aquatic Toxicity Testing

This protocol outlines the procedure to determine the acute immobilisation of *Daphnia magna* when exposed to **Celestolide**.

Principle: Young daphnids, aged less than 24 hours, are exposed to various concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.

Materials:

- Daphnia magna (<24 hours old)
- Reconstituted freshwater (e.g., Elendt M7 medium)
- Test substance: **Celestolide**
- Solvent (e.g., acetone, if necessary due to low water solubility)
- Glass test vessels (e.g., 100 mL beakers)
- Temperature-controlled chamber or water bath ( $20 \pm 1^\circ\text{C}$ )
- Light source providing a 16:8 hour light:dark photoperiod
- Pipettes and other standard laboratory glassware

Procedure:

- Test Solutions: Prepare a series of at least five concentrations of **Celestolide** in the reconstituted freshwater. A geometric series is recommended. If a solvent is used, a solvent control must also be prepared.
- Test Setup: Add 50 mL of each test concentration and control to replicate test vessels. Use at least 20 daphnids per concentration, divided into at least four replicates of five daphnids each.
- Exposure: Introduce the daphnids to the test vessels. The test is run for 48 hours under static conditions (no renewal of the test solution).
- Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

- Data Analysis: Calculate the 48-hour EC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

This protocol describes the method to determine the acute lethal toxicity of **Celestolide** to fish.

Principle: Fish are exposed to the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Materials:

- Test fish (e.g., Rainbow trout, *Oncorhynchus mykiss*, or Zebrafish, *Danio rerio*)
- Dechlorinated tap water or reconstituted freshwater
- Test substance: **Celestolide**
- Solvent (if necessary)
- Glass aquaria
- Aeration system
- Temperature-controlled environment (species-specific)
- Light source providing a 16:8 hour light:dark photoperiod

Procedure:

- Acclimation: Acclimate the fish to the test conditions for at least 12 days.
- Test Solutions: Prepare a range of at least five concentrations of **Celestolide**. A semi-static or flow-through system is recommended for substances like **Celestolide** to maintain stable concentrations.
- Test Setup: Place at least seven fish per concentration in the test aquaria. A control and, if necessary, a solvent control group must be included.
- Exposure: The exposure period is 96 hours.

- Observations: Record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.
- Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits.

This protocol details a chronic toxicity test to assess the impact of **Celestolide** on the reproductive output of *Daphnia magna*.

Principle: Young female daphnids are exposed to the test substance over a 21-day period, covering the majority of their reproductive cycle. The primary endpoint is the total number of live offspring produced per parent animal.

#### Materials:

- *Daphnia magna* (<24 hours old)
- Reconstituted freshwater and algal food source (e.g., *Raphidocelis subcapitata*)
- Test substance: **Celestolide**
- Solvent (if necessary)
- Individual glass test vessels
- Temperature-controlled chamber ( $20 \pm 1^{\circ}\text{C}$ ) with a 16:8 hour light:dark cycle

#### Procedure:

- Test Solutions: Prepare at least five concentrations of **Celestolide**. A semi-static renewal of test solutions (e.g., three times a week) is required.
- Test Setup: Place one daphnid in each test vessel. Use at least 10 replicates per concentration and control.
- Feeding: Feed the daphnids daily with a suitable algal food source.
- Exposure: The test duration is 21 days.

- Observations: Record parental mortality and the number of live offspring produced per parent. Remove offspring at each observation.
- Data Analysis: Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. The ECx (e.g., EC10, EC20, EC50) for reproduction can also be calculated.

## Bioaccumulation Testing

This protocol describes the determination of the bioconcentration factor (BCF) of **Celestolide** in fish from aqueous exposure.

Principle: Fish are exposed to a non-lethal concentration of the test substance in water for a period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue and in the water is measured over time to calculate the BCF.

Materials:

- Test fish (e.g., Rainbow trout or Zebrafish)
- Flow-through exposure system
- Test substance: **Celestolide** (radiolabeled or non-labeled)
- Solvent (if necessary)
- Analytical equipment for quantifying **Celestolide** in water and fish tissue

Procedure:

- Uptake Phase: Expose fish to a constant, sublethal concentration of **Celestolide** in a flow-through system for a period of up to 28 days.
- Sampling (Uptake): Sample water and fish at regular intervals to determine the concentration of **Celestolide**.

- Depuration Phase: Transfer the fish to clean, flowing water for a depuration period of up to 56 days.
- Sampling (Depuration): Sample fish at regular intervals to measure the elimination of **Celestolide**.
- Data Analysis: Calculate the uptake rate constant ( $k_1$ ) and the depuration rate constant ( $k_2$ ). The BCF is calculated as the ratio of  $k_1/k_2$ . If a steady state is reached, the BCF can be calculated as the concentration in the fish divided by the concentration in the water.

## Analytical Methods

Principle: **Celestolide** is extracted from the water sample, concentrated, and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Solvents: Methanol, Dichloromethane (DCM), Hexane (all GC grade)
- Glassware: flasks, vials, pipettes
- Nitrogen evaporator
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
  - Filter the water sample (e.g., 1 L) through a glass fiber filter.
  - Spike with an appropriate internal standard.
  - Condition an SPE cartridge with methanol followed by deionized water.
  - Pass the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.



- Dry the cartridge by passing air or nitrogen through it.
- Elution:
  - Elute the trapped analytes from the cartridge with a suitable solvent, such as dichloromethane or a mixture of hexane and acetone.
- Concentration and Cleanup:
  - Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
  - A cleanup step using silica gel or Florisil may be necessary to remove interferences.
- GC-MS Analysis:
  - Inject an aliquot of the final extract into the GC-MS.
  - GC Conditions (Example):
    - Injector: Splitless mode at 280°C.
    - Oven Program: Start at 60°C, ramp to 200°C at 20°C/min, then to 320°C at 20°C/min, hold for 10 min.[\[4\]](#)
    - Carrier Gas: Helium at a constant flow.
  - MS Conditions (Example):
    - Ionization: Electron Impact (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **Celestolide**.

Principle: **Celestolide** is extracted from the sediment sample using a suitable technique, the extract is cleaned up, and then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction equipment
- Solvents: Acetone, Hexane, Dichloromethane (all LC-MS grade)
- Solid-phase extraction (SPE) cartridges for cleanup (e.g., silica gel, Florisil)
- LC-MS/MS system with a C18 column

#### Procedure:

- Sample Preparation:
  - Freeze-dry and sieve the sediment sample.
  - Spike with an internal standard.
  - Extract the sample using PLE with a mixture of acetone and hexane.
- Cleanup:
  - Concentrate the extract.
  - Perform a cleanup step using SPE with silica gel or Florisil to remove interfering compounds.
- LC-MS/MS Analysis:
  - Reconstitute the final extract in a suitable solvent (e.g., methanol/water).
  - Inject into the LC-MS/MS system.
  - LC Conditions (Example):
    - Column: C18 (e.g., 100 mm x 2.1 mm, 1.7  $\mu$ m).
    - Mobile Phase: Gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium acetate.
  - MS/MS Conditions (Example):

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for **Celestolide**.

Principle: **Celestolide** is extracted from homogenized fish tissue, the extract is subjected to lipid removal and further cleanup, and then analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Materials:

- Homogenizer
- Solvents: Hexane, Dichloromethane, Acetonitrile
- Gel Permeation Chromatography (GPC) system for lipid removal
- SPE cartridges for cleanup
- GC-MS/MS system

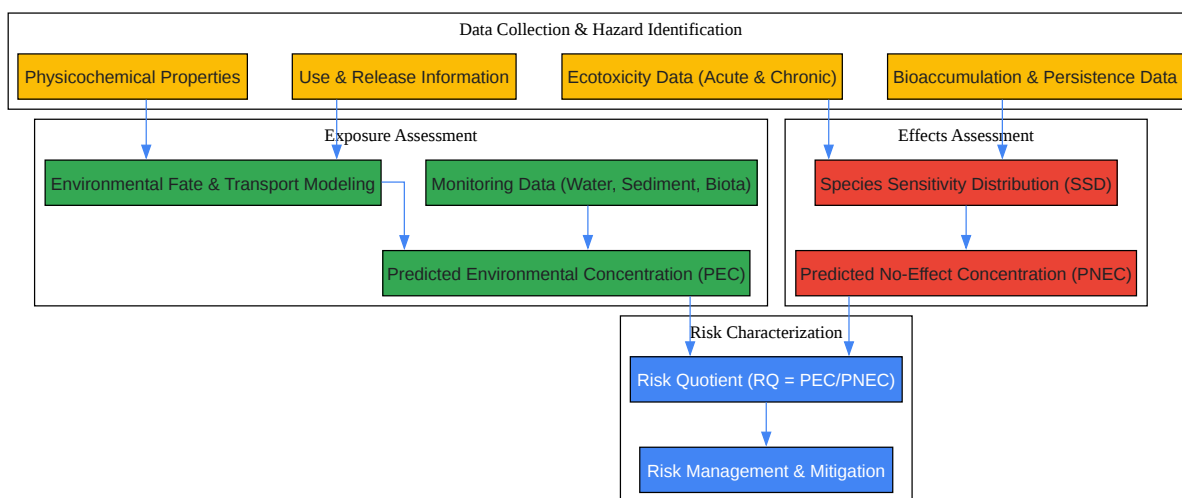
Procedure:

- Sample Preparation:
  - Homogenize the fish tissue sample.
  - Spike with an internal standard.
  - Extract the sample using a method like QuEChERS or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone).
- Lipid Removal and Cleanup:
  - Remove lipids from the extract using GPC.
  - Perform further cleanup using SPE with silica or Florisil cartridges.
- GC-MS/MS Analysis:

- Concentrate the final extract and inject it into the GC-MS/MS.
- GC Conditions: Similar to the water analysis protocol.
- MS/MS Conditions:
  - Ionization: Electron Impact (EI).
  - Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

## Visualizations

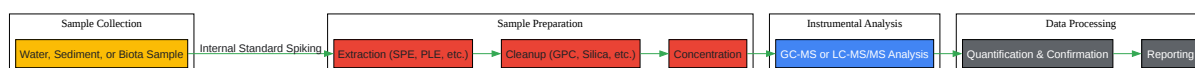
### Environmental Risk Assessment Workflow for Celestolide



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Caption: Conceptual workflow for the environmental risk assessment of **Celestolide**.

## Experimental Workflow for Celestolide Analysis in Environmental Samples

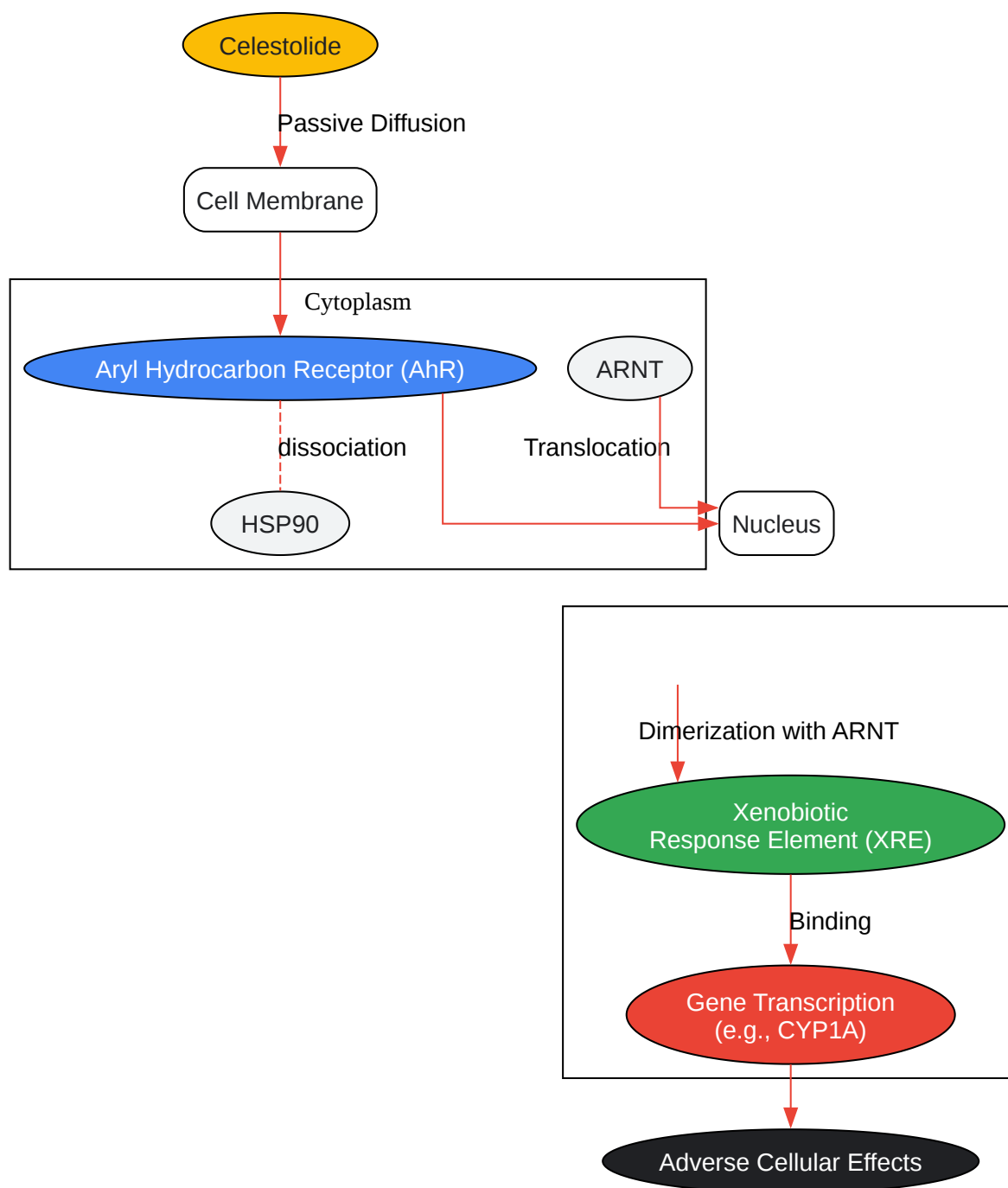


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Caption: Generalized workflow for the analysis of **Celestolide** in environmental samples.

## Potential Signaling Pathway Disruption

Note: Specific signaling pathway disruptions for **Celestolide** are not well-established in the public literature. The following diagram represents a hypothetical pathway based on the known effects of some persistent organic pollutants.



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Caption: Hypothetical signaling pathway disruption by **Celestolide** via the AhR.

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## References

- 1. Celestolide (IFF) - Hekserij [eng.hekserij.nl]
- 2. scbt.com [scbt.com]
- 3. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Celestolide in Environmental Risk Assessment Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023127#application-of-celestolide-in-environmental-risk-assessment-studies>]

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